4-(2,6-Dimethylbenzoyl)-2-methylpyridine
Overview
Description
4-(2,6-Dimethylbenzoyl)-2-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a benzoyl group substituted with two methyl groups at the 2 and 6 positions, attached to a pyridine ring that also has a methyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylbenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 2,6-dimethylbenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process. The general reaction scheme is as follows:
[ \text{2-methylpyridine} + \text{2,6-dimethylbenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethylbenzoyl)-2-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the pyridine ring.
Scientific Research Applications
4-(2,6-Dimethylbenzoyl)-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylbenzoyl)-2-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The benzoyl group and the pyridine ring can participate in binding interactions, influencing the activity of the target molecules. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
4-(2,6-Dimethylbenzoyl)pyridine: Lacks the additional methyl group on the pyridine ring.
2-Methyl-4-(2,6-dimethylphenyl)pyridine: Similar structure but with different substitution patterns.
2,6-Dimethylbenzoyl derivatives: Compounds with similar benzoyl groups but different core structures.
Uniqueness
4-(2,6-Dimethylbenzoyl)-2-methylpyridine is unique due to the specific arrangement of methyl groups on both the benzoyl and pyridine rings, which can influence its chemical reactivity and binding properties. This unique structure makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(2,6-dimethylphenyl)-(2-methylpyridin-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-5-4-6-11(2)14(10)15(17)13-7-8-16-12(3)9-13/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIDGMANAZORFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC(=NC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101222951 | |
Record name | (2,6-Dimethylphenyl)(2-methyl-4-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101222951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187167-71-0 | |
Record name | (2,6-Dimethylphenyl)(2-methyl-4-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,6-Dimethylphenyl)(2-methyl-4-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101222951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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